2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Drug Metabolism CYP Inhibition Medicinal Chemistry

Unsubstituted 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine core (CAS 111416-17-2) with LogP 0.4455 & TPSA 40.71 Ų is structurally and functionally distinct from methylated, carbonyl-containing, or regioisomeric analogs. This scaffold maintains Pol I inhibitory activity (RPA194 IC50=10 µM), unlike 6-one derivatives that target CREBBP/EP300 bromodomains. Its optimal CNS drug-like space and built-in CYP1A2 (IC50=200 nM) and hERG (IC50=3.97 µM) benchmarks enable rapid parallel SAR profiling. Multi-gram procurement supports focused library synthesis for kinase, GPCR, and bromodomain programs, eliminating costly re-synthesis of incorrect analogs and accelerating lead optimization with balanced potency and safety margins.

Molecular Formula C7H11N3
Molecular Weight 137.18
CAS No. 111416-17-2
Cat. No. B3319427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
CAS111416-17-2
Molecular FormulaC7H11N3
Molecular Weight137.18
Structural Identifiers
SMILESC1CC2=C(CNC1)C=NN2
InChIInChI=1S/C7H11N3/c1-2-7-6(4-8-3-1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
InChIKeyAIUMEPRKJIXLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (CAS 111416-17-2) Procurement and Chemical Profile for R&D Screening


2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (CAS 111416-17-2) is an unsubstituted bicyclic heterocyclic scaffold with molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol . This compound serves as a core structural template for pyrazoloazepine derivatives, a class of molecules widely explored as kinase inhibitors, GPCR modulators, and epigenetic bromodomain dual inhibitors [1][2]. Its rigid fused ring system combining a pyrazole and an azepine ring provides a versatile platform for derivatization, with predicted physicochemical properties including LogP 0.4455, TPSA 40.71 Ų, and a pKa of 15.11±0.20 .

Why In-Class Analogs Cannot Simply Replace 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine in Hit-to-Lead Campaigns


The unsubstituted 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine core is not functionally equivalent to its methylated, carbonyl-containing, or regioisomeric analogs. Substitutions at the 1-position, 7-position, or oxidation to the 6-one derivative fundamentally alter target engagement profiles, as evidenced by differential CYP1A2 inhibition [1] and divergent CREBBP/EP300 bromodomain inhibitory activity [2]. The parent scaffold's dual hydrogen-bond donor/acceptor capacity (H-bond donors: 2; H-bond acceptors: 2) provides a distinct physicochemical signature (LogP 0.4455, TPSA 40.71 Ų) that influences permeability and target binding compared to substituted analogs . Consequently, substituting with a methylated or carbonyl-modified analog without re-optimizing the entire SAR series may compromise lead integrity, delay project timelines, and necessitate costly re-synthesis of downstream focused libraries.

Quantitative Differential Evidence for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine vs. Analogs: A Procurement-Focused Comparison


CYP1A2 Inhibition Potency: Unsubstituted Core vs. 7,7-Dimethyl Analog

The unsubstituted 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine exhibits an IC50 of 200 nM against recombinant human CYP1A2, a key hepatic drug-metabolizing enzyme [1]. In contrast, a structurally related 7,7-dimethyl-substituted analog (CAS 2092707-00-9) has not been reported to inhibit CYP1A2 at comparable concentrations in public databases, indicating that the steric and electronic environment of the 7,7-dimethyl modification significantly attenuates CYP1A2 engagement [2].

Drug Metabolism CYP Inhibition Medicinal Chemistry

hERG Channel Binding: Safety Margin Quantification vs. Therapeutic Kinase Targets

The compound demonstrates an IC50 of 3.97 µM (3970 nM) against the hERG potassium channel, a critical antitarget associated with QT prolongation [1]. This represents a 19.85-fold selectivity window over CYP1A2 (IC50 = 200 nM), indicating that the scaffold may be amenable to optimization for kinase or GPCR targets without incurring prohibitive hERG liability. The 7,7-dimethyl analog has no reported hERG data, and 6-one derivatives in the CREBBP/EP300 series show hERG IC50 values >30 µM, suggesting that carbonyl modification improves the safety margin but at the cost of altered primary target engagement [2].

Cardiotoxicity hERG Safety Pharmacology

RNA Polymerase I (RPA194) Inhibition: Class-Level Inference for Anticancer Scaffold Utility

The compound inhibits RNA polymerase I subunit RPA194 with an IC50 of 10 µM in A-375 human melanoma cells [1]. While this potency is modest, it establishes the pyrazolo[4,3-c]azepine core as a tractable starting point for developing selective Pol I inhibitors, a target class implicated in ribosome biogenesis and cancer cell proliferation. In contrast, 7,8-dihydro-4H-pyrazolo[4,3-c]azepine-6-one derivatives exhibit dual CREBBP/EP300 bromodomain inhibition with IC50 values <100 nM in biochemical assays, demonstrating that oxidation of the azepine ring redirects target engagement from Pol I to epigenetic bromodomains [2].

Cancer Therapeutics RNA Polymerase I Antiproliferative

Physicochemical Differentiation: LogP and TPSA Comparison with Methylated and Fluorophenyl Analogs

The unsubstituted core possesses a calculated LogP of 0.4455 and TPSA of 40.71 Ų, placing it within favorable CNS drug-like space . In comparison, the 7,7-dimethyl analog (CAS 2092707-00-9) has a LogP of approximately 2.1 (estimated) and higher molecular weight (207.32 g/mol), while the 1-(2-fluorophenyl)-7,7-dimethyl analog exhibits LogP >3.0 and molecular weight 259.32 g/mol [1]. This progressive increase in lipophilicity correlates with enhanced CYP450 inhibition potential and altered tissue distribution profiles, making the unsubstituted core the optimal starting point for CNS-penetrant lead optimization campaigns.

ADME Lipophilicity Permeability

Optimal Research and Procurement Scenarios for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine Based on Quantitative Differentiation


Early-Stage Kinase Inhibitor Hit-to-Lead Campaigns Requiring CYP Liability Profiling

The compound's moderate CYP1A2 inhibition (IC50 = 200 nM) and measurable hERG window (IC50 = 3.97 µM) provide a benchmark for assessing the scaffold's drug metabolism and safety liabilities. Procurement of the unsubstituted core enables medicinal chemistry teams to conduct rapid structure-activity relationship studies around the pyrazole and azepine rings while simultaneously monitoring CYP inhibition and hERG binding in parallel assays [1]. This dual profiling capability accelerates the identification of lead candidates with balanced potency and safety margins.

RNA Polymerase I (Pol I) Inhibitor Discovery for Anticancer Therapeutics

The compound's micromolar inhibition of RPA194 (IC50 = 10 µM) establishes it as a starting point for developing selective Pol I inhibitors, a validated target in ribosome biogenesis-driven cancers [1]. Unlike 6-one derivatives that target CREBBP/EP300 bromodomains, the unsubstituted core maintains activity against Pol I, making it the preferred scaffold for this therapeutic indication. Procurement of this compound supports focused library synthesis to improve Pol I potency and selectivity.

CNS-Penetrant Lead Generation with Favorable Physicochemical Properties

With a LogP of 0.4455 and TPSA of 40.71 Ų, the unsubstituted core resides in optimal CNS drug-like space, offering a superior starting point compared to more lipophilic 7,7-dimethyl or fluorophenyl analogs . Researchers aiming to develop CNS-penetrant kinase inhibitors or GPCR modulators should procure this core to minimize lipophilicity-driven off-target effects and enhance brain exposure, thereby reducing the need for later-stage property optimization.

Academic and Industrial Screening Library Enrichment for Diverse Kinase and GPCR Targets

The pyrazolo[4,3-c]azepine scaffold is documented in patents as a core structure for kinase inhibitors and GPCR modulators [2][3]. The unsubstituted core serves as a versatile building block for generating focused libraries that can be screened against panels of kinases (e.g., Akt, CDK) and GPCRs (e.g., 5-HT, adenosine receptors). Procurement of this compound in multi-gram quantities supports high-throughput parallel synthesis of diverse analogs, maximizing the probability of identifying novel hits across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.